1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The methylsulfonyl group can be added using sulfonyl chloride in the presence of a base.
Amidation: The carboxamide group can be formed through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxamide derivatives: These compounds share the azetidine ring and carboxamide group.
Pyridinyl derivatives: Compounds containing the pyridinyl group.
Sulfonyl derivatives: Compounds with sulfonyl functional groups.
Uniqueness
1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBGHYXONFITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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